N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-((3-Methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a 3-methylpiperidine moiety via a sulfonylethyl group.
Properties
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-2-7-18(10-12)24(20,21)8-6-17-16(19)13-4-5-14-15(9-13)23-11-22-14/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALIPYXRLLCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfoxides or sulfides.
Substitution: The benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated using reagents like halogens (Cl2, Br2) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Therapeutic Activities
The benzodioxole-carboxamide scaffold is highly versatile, with substituents on the carboxamide nitrogen dictating pharmacological profiles. Below is a comparative analysis of key analogs:
IIc (N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Substituent : 3-(Trifluoromethyl)phenyl.
S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Substituent : Heptan-4-yl (branched alkyl chain).
- Activity : Classified as a GRAS (Generally Recognized As Safe) umami flavoring agent. Rapid oxidative metabolism in rat and human liver microsomes suggests short half-life .
BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Substituent : Bromo and naphthalen-1-yl.
- Activity : Acts as a STING (Stimulator of Interferon Genes) agonist, demonstrating antitumor effects in murine models .
- Key Differentiator : Bulky aromatic groups may enhance DNA-sensing pathway activation, a mechanism distinct from the target compound’s sulfonylethyl-piperidine motif.
HSD-2 (N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)
- Substituent : 3,4-Dimethoxyphenyl.
- Key Differentiator : Methoxy groups could influence solubility and binding to aromatic receptors, though therapeutic relevance remains unexplored.
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability: S807 undergoes rapid oxidative metabolism due to its alkyl chain, limiting its utility as a drug .
- Solubility and Permeability: IIc’s trifluoromethylphenyl group increases lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
Biological Activity
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neurological disorders and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzo[d][1,3]dioxole moiety, known for its presence in various natural products with significant biological activities.
- A sulfonamide group, which is often associated with antibacterial properties.
- A piperidine ring that contributes to the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters such as GABA (gamma-aminobutyric acid) in the brain. This mechanism suggests potential applications in treating conditions like epilepsy and anxiety disorders.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to neurotransmission and cellular metabolism.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds structurally similar to this compound:
Q & A
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Analog Synthesis : Modify the piperidine methyl group or benzo[d][1,3]dioxole substituents to assess steric/electronic effects .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
